Desacetyl Diltiazem-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

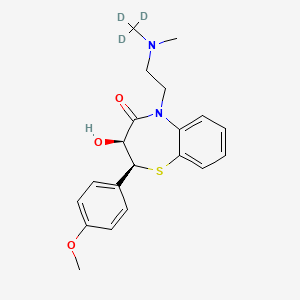

Desacetyl Diltiazem-d3 is a deuterated analog of Desacetyl Diltiazem, which is a metabolite of Diltiazem. Diltiazem is a benzothiazepine calcium-channel blocker used to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . The deuterated form, this compound, is used primarily in scientific research for its enhanced stability and as an internal standard in mass spectrometry .

Mecanismo De Acción

Target of Action

Desacetyl Diltiazem-d3, a metabolite of Diltiazem , primarily targets the calcium channels in cardiac and vascular smooth muscle cells . It inhibits the influx of calcium ions during membrane depolarization . The compound also displays a higher affinity to CYP2D6 compared to CYP3A4 .

Mode of Action

This compound interacts with its targets by reducing the influx of calcium ions through the cell membrane, a process that typically occurs during cell depolarization . This interaction results in changes in the functionality of the heart and blood vessels .

Pharmacokinetics

This compound undergoes extensive metabolism, yielding Phase 2 metabolites . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the relaxation of coronary vascular smooth muscle and dilation of both large and small coronary arteries . These effects result in increased coronary blood flow and decreased systemic blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . .

Análisis Bioquímico

Biochemical Properties

Desacetyl Diltiazem-d3 interacts with various enzymes and proteins in the body. It is a product of the metabolism of Diltiazem, which is known to interact with carboxylic acids to form heterosynthons . The N, N - (dimethyl)ethylamine fragment of the Diltiazem molecule interacts with the carboxylic groups of the acids .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This action influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has a higher affinity to CYP2D6 compared with CYP3A4, suggesting that its metabolism via CYP2D6 is the preferred pathway in vivo . This interaction with biomolecules leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study found that plasma samples buffered with 1% of 0.1 M NaF solution were able to limit the degradation of Diltiazem to Desacetyl Diltiazem for longer storage periods at -70 °C .

Metabolic Pathways

This compound is involved in the metabolic pathways of Diltiazem. Diltiazem is metabolized by N-demethylation, O-demethylation, and deacetylation . This compound is a product of this deacetylation process .

Transport and Distribution

It is known that Diltiazem and its metabolites are rapidly desacetylated by the rat jejunum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem-d3 involves the deacetylation of Diltiazem followed by the introduction of deuterium atoms. The process typically starts with Diltiazem, which undergoes hydrolysis to remove the acetyl group, forming Desacetyl Diltiazem. This intermediate is then subjected to deuterium exchange reactions to replace specific hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in achieving the desired isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions

Desacetyl Diltiazem-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen and oxygen sites.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Desacetyl Diltiazem-d3 is widely used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for the quantification of Diltiazem and its metabolites.

Biology: Studying the metabolic pathways and pharmacokinetics of Diltiazem.

Medicine: Researching the pharmacodynamics and therapeutic effects of Diltiazem and its metabolites.

Industry: Quality control and validation of analytical methods for pharmaceutical formulations.

Comparación Con Compuestos Similares

Similar Compounds

N-Desmethyl Diltiazem: Another metabolite of Diltiazem, differing by the presence of a methyl group.

Diltiazem: The parent compound, a benzothiazepine calcium-channel blocker.

Desacetyl Diltiazem: The non-deuterated form of Desacetyl Diltiazem-d3

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in pharmacokinetic studies and analytical method development .

Propiedades

IUPAC Name |

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHUXMZTSSZXSB-JYDNCUBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/new.no-structure.jpg)

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)

![3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B563319.png)

![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate](/img/structure/B563329.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)